molecular formula C22H24ClN3O3 B5262044 N-(2-BENZOYL-4-CHLOROPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-(2-BENZOYL-4-CHLOROPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5262044
M. Wt: 413.9 g/mol
InChI Key: LHVLYOGSTAYEOH-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a tetrahydropyridine ring. Its molecular formula is C20H21ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxamide typically involves multiple steps. One common method includes the reaction of 2-benzoyl-4-chlorophenylamine with dimethylformamide and tetrahydropyridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins, altering their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-methylbenzamide

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxamide stands out due to its unique tetrahydropyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-N-(2-benzoyl-4-chlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-25(2)22(29)26-12-10-16(11-13-26)21(28)24-19-9-8-17(23)14-18(19)20(27)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLYOGSTAYEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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